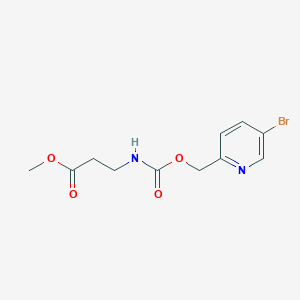![molecular formula C8H15NO2 B1469610 Methyl 3-[(propan-2-yl)amino]but-2-enoate CAS No. 920312-29-4](/img/structure/B1469610.png)
Methyl 3-[(propan-2-yl)amino]but-2-enoate
Descripción general
Descripción
Methyl 3-[(propan-2-yl)amino]but-2-enoate is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate. This compound consists of a methyl group (CH3), an isopropyl group (CH(CH3)2), an amino group (NH2), and a but-2-enoate group (CH=CHCOO). It is a liquid at room temperature with a molecular weight of 157.21 g/mol and a melting point of 81-83°C.
Métodos De Preparación
The synthesis of methyl 3-(propan-2-ylamino)but-2-enoate involves several steps. One common method is the reaction of isopropylamine with methyl acetoacetate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Análisis De Reacciones Químicas
Methyl 3-[(propan-2-yl)amino]but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-[(propan-2-yl)amino]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including pyrroles, pyrimidines, and pyrazoles.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 3-(propan-2-ylamino)but-2-enoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl 3-[(propan-2-yl)amino]but-2-enoate can be compared with other similar compounds, such as:
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a similar ester functional group but differs in its aromatic substitution.
Methyl 3-(propan-2-ylamino)butanoate: This compound is similar but lacks the double bond in the but-2-enoate group.
The uniqueness of methyl 3-(propan-2-ylamino)but-2-enoate lies in its specific structural features, which confer distinct reactivity and applications.
Propiedades
IUPAC Name |
methyl 3-(propan-2-ylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTVECSFZLVACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70843027 | |
| Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920312-29-4 | |
| Record name | Methyl 3-[(propan-2-yl)amino]but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70843027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


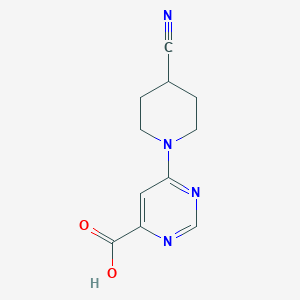


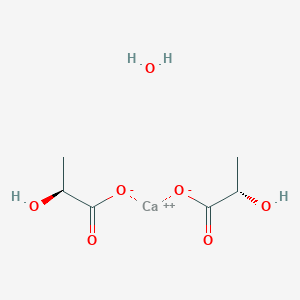

![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
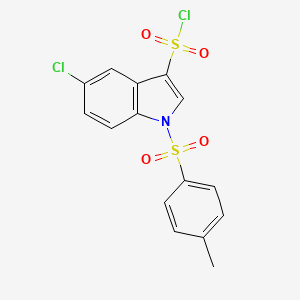
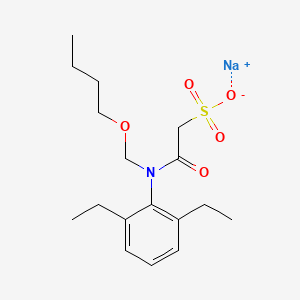

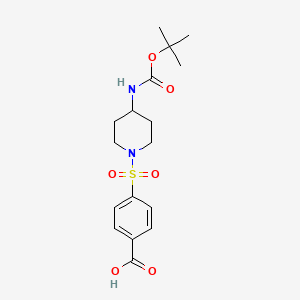
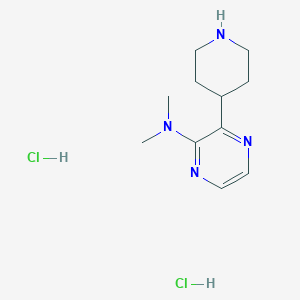
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
